molecular formula C31H26BrClN2O4S B302607 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Numéro de catalogue B302607
Poids moléculaire: 638 g/mol
Clé InChI: CKWMDQTVQKPGEN-BRJLIKDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BRD7880, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD7880 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mécanisme D'action

BRD7880 exerts its pharmacological effects by inhibiting the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins, which are involved in the regulation of gene expression. 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione proteins bind to acetylated histones and regulate the transcription of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione proteins, BRD7880 disrupts the transcriptional machinery and modulates the expression of genes that are critical in disease pathogenesis.
Biochemical and Physiological Effects
BRD7880 has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory diseases. BRD7880 has also been shown to inhibit the proliferation and induce apoptosis of cancer cells by modulating the expression of genes that are involved in cell cycle regulation and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

BRD7880 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It has been optimized to yield high purity and high yields, making it suitable for large-scale synthesis. However, BRD7880 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Orientations Futures

BRD7880 has significant potential for therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Future research should focus on the optimization of its pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Furthermore, the identification of novel targets and the development of new analogs could lead to the discovery of more potent and selective inhibitors of the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins.

Méthodes De Synthèse

The synthesis of BRD7880 involves a multistep process that starts with the preparation of the intermediate 4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furylamine. This intermediate is then reacted with 1-adamantyl-4-bromobenzene to yield the key intermediate 1-(4-bromo-1-adamantyl)phenyl)-5-[(4-chlorophenyl)sulfanyl]-2-furylamine. The final step involves the reaction of the key intermediate with ethyl acetoacetate to form BRD7880. The synthesis of BRD7880 has been optimized to yield high purity and high yields.

Applications De Recherche Scientifique

BRD7880 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the 1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione family of proteins. BRD7880 has also been found to modulate the immune response and promote the differentiation of regulatory T cells, which are critical in maintaining immune homeostasis. Furthermore, BRD7880 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

Propriétés

Nom du produit

1-[4-(1-adamantyl)phenyl]-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Formule moléculaire

C31H26BrClN2O4S

Poids moléculaire

638 g/mol

Nom IUPAC

(5E)-1-[4-(1-adamantyl)phenyl]-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C31H26BrClN2O4S/c32-26-13-23(39-29(26)40-24-7-3-21(33)4-8-24)12-25-27(36)34-30(38)35(28(25)37)22-5-1-20(2-6-22)31-14-17-9-18(15-31)11-19(10-17)16-31/h1-8,12-13,17-19H,9-11,14-16H2,(H,34,36,38)/b25-12+

Clé InChI

CKWMDQTVQKPGEN-BRJLIKDPSA-N

SMILES isomérique

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)/C(=C/C6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)/C(=O)NC5=O

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)C(=O)NC5=O

SMILES canonique

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N5C(=O)C(=CC6=CC(=C(O6)SC7=CC=C(C=C7)Cl)Br)C(=O)NC5=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.